molecular formula C17H19N5O4 B2617667 9-(2,4-dimethoxyphenyl)-8-oxo-2-propan-2-yl-7H-purine-6-carboxamide CAS No. 904268-59-3

9-(2,4-dimethoxyphenyl)-8-oxo-2-propan-2-yl-7H-purine-6-carboxamide

Cat. No. B2617667
CAS RN: 904268-59-3
M. Wt: 357.37
InChI Key: HEZCQUDKYRSNCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “9-(2,4-dimethoxyphenyl)-8-oxo-2-propan-2-yl-7H-purine-6-carboxamide” is a purine derivative. Purines are biologically significant and are part of many biochemical processes. They are found in DNA, RNA, and ATP .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Without specific information, it’s challenging to provide an accurate analysis .

Scientific Research Applications

Enhancement of Electrochromic Devices

Research by Wang and Hsiao (2014) on aromatic polyamides incorporating (carbazol-9-yl) triphenylamine units derived from a newly synthesized diamine monomer shows enhanced redox stability and electrochromic performance. These materials exhibit significant color changes under applied potentials, indicating potential applications in electrochromic devices (Wang & Hsiao, 2014).

Antiviral Properties

Duckworth et al. (1991) discovered that 9-[2-(Phosphonomethoxy)alkoxy]purines possess potent antiviral activity against herpesviruses and other retroviruses. This study highlights the antiviral potential of purine derivatives in treating viral infections (Duckworth et al., 1991).

Enzyme Inhibition

Shah et al. (1965) synthesized a series of 6-substituted-9-(5-deoxy- β -D-xylofuranosyl)purines and evaluated them as inhibitors of adenosine deaminase. This research suggests that certain purine derivatives could serve as effective enzyme inhibitors, offering potential therapeutic applications (Shah et al., 1965).

Tautomerism and Structural Analysis

Beagley et al. (1995) conducted a study on two tautomeric dihydropurine derivatives, demonstrating differences in hydrogen bonding and conjugation patterns. This research provides insights into the structural dynamics of purine derivatives, which can inform further chemical and pharmaceutical developments (Beagley et al., 1995).

Mechanism of Action

The mechanism of action would depend on the specific use of this compound. For example, if it’s used as a drug, it would depend on the target within the body. Unfortunately, without more specific information, it’s difficult to provide an accurate mechanism of action .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Without specific information, it’s challenging to provide an accurate analysis .

Future Directions

The future directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied for potential use in medicine or other fields .

properties

IUPAC Name

9-(2,4-dimethoxyphenyl)-8-oxo-2-propan-2-yl-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4/c1-8(2)15-19-12(14(18)23)13-16(21-15)22(17(24)20-13)10-6-5-9(25-3)7-11(10)26-4/h5-8H,1-4H3,(H2,18,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZCQUDKYRSNCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=C2C(=N1)N(C(=O)N2)C3=C(C=C(C=C3)OC)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(2,4-dimethoxyphenyl)-8-oxo-2-propan-2-yl-7H-purine-6-carboxamide

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